2-Bromo-8-(2,3-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Bromo-8-(2,3-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-(2,3-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the desired product in good-to-excellent yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The reaction conditions, such as temperature and reaction time, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-(2,3-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: The triazolopyridine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized triazolopyridines.
Scientific Research Applications
2-Bromo-8-(2,3-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Studies: The compound exhibits biological activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Science: It is utilized in the design of efficient light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 2-Bromo-8-(2,3-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it binds to the Janus kinase enzymes, inhibiting their activity and thereby modulating the signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Another triazolopyridine derivative with similar biological activities.
1-Phenyl-2-(4-(2-phenyl)-[1,2,4]triazolo[1,5-a]pyridine: A structurally modified triazolopyridine used in the design of light-emitting materials.
Uniqueness
2-Bromo-8-(2,3-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Its specific biological activities and applications in medicinal chemistry further distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H10BrF2N3O |
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Molecular Weight |
330.13 g/mol |
IUPAC Name |
2-bromo-8-(2,3-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H10BrF2N3O/c13-12-16-11-9(5-2-6-18(11)17-12)19-8-4-1-3-7(14)10(8)15/h1,3-4,9H,2,5-6H2 |
InChI Key |
FQKLQQRBCQJILL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC(=NN2C1)Br)OC3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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